3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Structural Overview and IUPAC Nomenclature

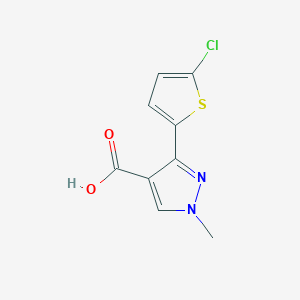

The molecular structure of this compound is characterized by a complex arrangement of heterocyclic rings and functional groups that contribute to its distinctive chemical identity. According to chemical database records, the compound bears the Chemical Abstracts Service registry number 1157018-17-1 and has a molecular formula of C₉H₇ClN₂O₂S. The molecular weight has been consistently reported as 242.68 g/mol across multiple sources, confirming the accuracy of the structural assignment.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects the systematic approach to naming complex heterocyclic structures. The name "this compound" provides a comprehensive description of the molecular architecture, indicating the presence of a pyrazole core ring substituted at multiple positions. The designation "1H-pyrazole" specifies the tautomeric form and ring numbering system, while the positional indicators (1-, 3-, 4-) precisely locate the various substituents and functional groups.

The structural representation can be further understood through the Simplified Molecular Input Line Entry System notation, which has been documented as "O=C(C1=CN(C)N=C1C2=CC=C(Cl)S2)O" in one source and "Cn1cc(c(n1)c1ccc(s1)Cl)C(=O)O" in another. These alternative representations demonstrate the same molecular connectivity while highlighting different aspects of the structural arrangement. The molecule features a central pyrazole ring bearing a methyl substituent at the 1-position, a carboxylic acid group at the 4-position, and a 5-chlorothiophen-2-yl group at the 3-position.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇ClN₂O₂S | |

| Molecular Weight | 242.68 g/mol | |

| CAS Registry Number | 1157018-17-1 | |

| MDL Number | MFCD12170320 |

The thiophene portion of the molecule represents a five-membered sulfur-containing aromatic ring, with the chlorine substituent positioned at the 5-position relative to the point of attachment to the pyrazole ring. This specific substitution pattern influences both the electronic properties of the molecule and its potential reactivity patterns. The carboxylic acid functionality provides a site for hydrogen bonding interactions and potential chemical modifications, while the methyl group on the pyrazole nitrogen affects the basicity and overall electronic character of the heterocyclic system.

Historical Development and Discovery Timeline

The development of this compound must be understood within the broader historical context of heterocyclic chemistry advancement and the evolution of synthetic methodologies for complex ring systems. While specific documentation regarding the initial discovery and synthesis of this particular compound is limited in the available literature, its emergence can be traced to the intersection of two major areas of heterocyclic research: pyrazole chemistry and thiophene synthesis.

The foundational work in pyrazole chemistry dates back to the nineteenth century, with significant developments occurring throughout the twentieth century as synthetic chemists developed increasingly sophisticated methods for constructing and functionalizing these nitrogen-containing heterocycles. The recognition of pyrazole derivatives as important pharmacophores and synthetic intermediates drove continued research into new synthetic approaches and structural modifications. Contemporary reviews indicate that the period between 2018 and 2021 saw particularly intensive research activity in pyrazole pharmacophore synthesis and biological activity evaluation.

Parallel developments in thiophene chemistry provided the complementary synthetic foundation necessary for the preparation of hybrid molecules such as this compound. Recent advances in thiophene synthesis have been comprehensively reviewed, highlighting the development of new methodologies for thiophene preparation and functionalization. These synthetic advances have enabled the construction of complex molecules that incorporate thiophene rings as integral structural components rather than simple substituents.

The emergence of this specific compound likely reflects the application of modern cross-coupling methodologies and heterocyclization strategies that have become prominent in contemporary organic synthesis. Research into thiophene derivatives by heterocyclization of sulfur-containing alkyne substrates has provided new pathways for constructing substituted thiophenes with precise regioselectivity. These methodological advances have made possible the efficient synthesis of complex hybrid molecules that would have been challenging targets using earlier synthetic approaches.

The compound's presence in commercial chemical databases and supplier catalogs indicates its recognition as a valuable research chemical, though the specific research applications and synthetic routes employed for its preparation are not extensively documented in the readily available literature. The assignment of a Chemical Abstracts Service registry number and inclusion in various chemical databases suggests that the compound has achieved sufficient importance within the research community to warrant systematic cataloging and commercial availability.

Significance in Heterocyclic Chemistry

The significance of this compound within the field of heterocyclic chemistry extends beyond its individual structural characteristics to encompass its role as a representative example of modern heterocyclic design principles and synthetic strategies. This compound exemplifies the contemporary approach to heterocyclic chemistry, where multiple ring systems are combined to create molecules with enhanced structural complexity and potentially improved properties for specific applications.

From a structural perspective, the compound demonstrates the successful integration of two important heterocyclic scaffolds: the pyrazole ring system and the thiophene ring system. Pyrazole derivatives have established significance in medicinal chemistry due to their diverse biological activities and favorable pharmacological properties. The incorporation of a thiophene substituent adds another dimension to the molecular architecture, as thiophene rings are recognized for their electronic properties and their ability to participate in various chemical transformations. The combination of these two heterocyclic systems within a single molecule creates opportunities for synergistic effects and novel chemical behavior.

The presence of multiple functional groups within the molecule further enhances its significance as a versatile synthetic intermediate and potential pharmacophore. The carboxylic acid functionality provides opportunities for amide bond formation, esterification reactions, and metal coordination, while the chlorinated thiophene portion offers sites for nucleophilic substitution and cross-coupling reactions. This functional group diversity makes the compound particularly valuable for medicinal chemists and synthetic organic chemists seeking to develop new molecules with specific biological or chemical properties.

Recent research trends in heterocyclic chemistry have emphasized the development of hybrid molecules that combine multiple pharmacophore elements within single molecular frameworks. This approach, often referred to as molecular hybridization or pharmacophore fusion, aims to enhance biological activity while potentially reducing side effects through the optimization of multiple interaction sites. The structure of this compound aligns with these design principles, incorporating elements that are individually recognized as important in medicinal chemistry.

| Structural Element | Chemical Significance | Research Applications |

|---|---|---|

| Pyrazole Core | Pharmacophore scaffold | Drug discovery, biological activity |

| Thiophene Substituent | Electronic modulation | Materials science, catalysis |

| Carboxylic Acid Group | Hydrogen bonding, coordination | Binding affinity, solubility |

| Chlorine Substituent | Leaving group, electronic effects | Synthetic elaboration, selectivity |

The compound also represents an important example of the application of modern synthetic methodologies in heterocyclic chemistry. The preparation of such complex molecules requires the integration of multiple synthetic transformations and the careful consideration of reaction compatibility and selectivity issues. The successful synthesis and characterization of this compound demonstrates the maturity of contemporary heterocyclic synthesis and the ability of modern organic chemistry to access increasingly complex molecular targets.

Propriétés

IUPAC Name |

3-(5-chlorothiophen-2-yl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c1-12-4-5(9(13)14)8(11-12)6-2-3-7(10)15-6/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDRZQBFENPWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(S2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets.

- Molecular Formula : C9H7ClN2O2S

- Molar Mass : 242.68 g/mol

- Structural Characteristics : The presence of a chlorothiophene moiety is significant for its biological activity, potentially influencing its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific enzymes and its effects on cellular processes.

Antithrombotic Activity

Recent studies have demonstrated that compounds containing the pyrazole structure, including this compound, exhibit significant thrombin inhibition. For instance, related compounds showed IC50 values in the nanomolar range, indicating strong inhibitory effects on thrombin activity. This suggests that the compound may be a potential candidate for developing antithrombotic agents .

Antimicrobial Activity

Research has indicated that pyrazole derivatives can exhibit antimicrobial properties. In particular, this compound has been evaluated for its efficacy against various pathogens. The compound's structure allows for interactions with microbial enzymes, potentially disrupting their function and leading to antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

- Thrombin Inhibition Study :

- Antimicrobial Efficacy :

Data Summary Table

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties, particularly in the development of analgesic and anti-inflammatory agents. Research indicates that derivatives of pyrazole compounds exhibit promising pharmacological activities.

Analgesic and Anti-inflammatory Activities

Studies have shown that derivatives of 3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid possess analgesic properties, as evidenced by tests such as the tail flick method and carrageenan-induced paw edema models. These tests evaluate the pain-relieving effects and anti-inflammatory capabilities of the compounds, respectively.

Table 1: Pharmacological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | Test Method | Result |

|---|---|---|---|

| 3-(5-Chlorothiophen-2-yl)-1-methyl... | Analgesic | Tail Flick | Significant |

| 3-(5-Chlorothiophen-2-yl)-1-methyl... | Anti-inflammatory | Carrageenan Paw Edema | Significant |

Agrochemical Applications

The compound also shows potential as an agrochemical, particularly in the synthesis of fungicides. Its structure allows for modifications that enhance efficacy against various phytopathogenic fungi.

Synthesis of Fungicides

Research has focused on synthesizing novel fungicides based on the pyrazole framework. For instance, amides derived from this compound have demonstrated antifungal activity against several plant pathogens.

Table 2: Antifungal Activity of Pyrazole-Based Compounds

| Compound Name | Target Fungi | Activity Level |

|---|---|---|

| 3-(5-Chlorothiophen-2-yl)-1-methyl... | Fusarium oxysporum | High |

| 3-(5-Chlorothiophen-2-yl)-1-methyl... | Botrytis cinerea | Moderate |

Case Study: Development of Antifungal Agents

In a recent study, researchers synthesized a series of pyrazole derivatives, including those based on this compound, and evaluated their antifungal properties against common agricultural pathogens. The results indicated that certain modifications to the pyrazole structure significantly enhanced antifungal activity.

Case Study: Pain Management Research

Another study explored the analgesic potential of pyrazole derivatives in animal models. The findings suggested that compounds similar to this compound could serve as effective alternatives to traditional analgesics, with fewer side effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole-Carboxylic Acid Derivatives

Structural and Functional Group Variations

The compound’s uniqueness lies in its 5-chlorothiophen-2-yl substituent, which contrasts with substituents in similar derivatives:

Key Observations :

- Bioactivity : DFPA derivatives exhibit broad-spectrum antifungal activity against phytopathogens (e.g., Botrytis cinerea), with amide derivatives showing superior efficacy to boscalid . The thiophene analog’s discontinued status may reflect inferior activity or synthetic challenges compared to fluorinated analogs.

Physicochemical and Crystallographic Properties

- Crystallographic studies of chlorinated phenyl analogs reveal intramolecular hydrogen bonding (O–H⋯O) and π-π interactions stabilizing the crystal lattice .

- Melting Points : Pyrazole-carboxylic acids generally exhibit high melting points (>130°C) due to hydrogen-bonded networks. For example, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid melts at 136°C .

Méthodes De Préparation

Synthesis of α-Substituted Pyrazole Intermediates

- Starting from an α,β-unsaturated ester bearing the 5-chlorothiophen-2-yl group, a substitution/hydrolysis reaction is performed.

- The α,β-unsaturated ester is reacted with an acyl halide derivative (such as 2,2-dichloroacetyl halide) in the presence of an acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine) in an organic solvent like dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.

- The reaction is carried out at low temperatures with dropwise addition of the acyl halide, followed by alkaline hydrolysis to yield an α-substituted intermediate carboxylic acid.

Condensation and Cyclization to Form Pyrazole Ring

- The α-substituted intermediate is then subjected to condensation with methylhydrazine in aqueous solution.

- A catalyst such as potassium iodide or sodium iodide is added to facilitate the cyclization.

- The condensation is performed at low temperature, followed by controlled temperature increase under reduced pressure to promote ring closure.

- Acidification of the reaction mixture leads to precipitation of the crude pyrazole carboxylic acid product.

Purification by Recrystallization

- The crude product is purified by recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water in 35-65% proportions).

- Recrystallization conditions typically involve reflux heating for 1–2 hours, followed by cooling to 0–15 °C to obtain high-purity product.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Substitution/Hydrolysis | α,β-Unsaturated ester (with 5-chlorothiophen-2-yl), 2,2-dichloroacetyl halide, triethylamine, organic solvent, low temperature | α-Substituted intermediate carboxylic acid |

| 2. Condensation/Cyclization | Methylhydrazine aqueous solution, catalyst (KI or NaI), low temperature to room temperature, reduced pressure | Crude this compound |

| 3. Recrystallization | Alcohol-water mixture (methanol/ethanol/isopropanol 35-65%), reflux, cooling | Pure this compound |

Research Findings and Optimization Notes

- Catalyst Selection: Potassium iodide is preferred for its ability to increase yield and reduce isomer formation during cyclization.

- Solvent Choice: Organic solvents such as dioxane or tetrahydrofuran provide good solubility and reaction control in the substitution step.

- Temperature Control: Low temperature during acylation and condensation steps minimizes side reactions and improves selectivity.

- Recrystallization Solvent Composition: A mixture of alcohol and water (35-65%) optimizes crystallization, balancing solubility and purity.

- Yield and Purity: Using these optimized conditions, yields of approximately 75-80% with purities exceeding 99% (by HPLC) have been reported for closely related pyrazole carboxylic acids.

Comparative Data Table for Related Pyrazole-4-carboxylic Acid Derivatives

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Potassium iodide (KI) | Enhances cyclization efficiency |

| Acid-binding agent | Triethylamine or N,N-diisopropylethylamine | Neutralizes HCl formed during acylation |

| Solvent | Dioxane, THF, DCM, or 1,2-dichloroethane | Selected for solubility and reaction compatibility |

| Reaction temperature | -30 to 25 °C | Low temp for addition; room temp for cyclization |

| Recrystallization solvent | 35-65% aqueous alcohol (methanol/ethanol) | Balances solubility and purity |

| Yield | 75-80% | Based on related compounds |

| Purity (HPLC) | >99% | After recrystallization |

| Isomer ratio (desired:isomer) | >90:10 | Optimized by catalyst and reaction conditions |

Q & A

Q. What are the optimized synthetic routes for 3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation and nucleophilic substitution. A common method involves reacting ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core, followed by introducing the 5-chlorothiophene moiety using a nucleophilic aromatic substitution (SNAr) reaction. For example:

- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine in the presence of DMF-DMA yields the pyrazole ester intermediate .

- Step 2 : Hydrolysis of the ester under basic conditions (e.g., NaOH/ethanol) produces the carboxylic acid derivative .

- Step 3 : Coupling with 5-chlorothiophen-2-yl groups via SNAr using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) .

Q. Key Reaction Parameters :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | DMF-DMA, 80°C | 75–85 | |

| 2 | NaOH, ethanol, reflux | 90–95 | |

| 3 | K₂CO₃, DMF, 100°C | 60–70 |

Q. What purification techniques are recommended for isolating this compound?

- Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) for intermediate purification .

- Recrystallization : Final purification is achieved using ethanol/water mixtures, yielding >95% purity .

- Acid-Base Extraction : For crude mixtures, adjust pH to precipitate the carboxylic acid (pH ~2–3) .

Q. How is the compound characterized using spectroscopic methods?

- ¹H/¹³C NMR : Key signals include the pyrazole C4-carboxylic acid proton (δ ~12.5 ppm, broad) and thiophene chlorine-substituted aromatic protons (δ ~7.1–7.3 ppm) .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M-H]⁻ ion at m/z 257.6 .

Advanced Research Questions

Q. How can structural ambiguities in the compound be resolved using X-ray crystallography?

Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and intermolecular interactions. For pyrazole derivatives:

Q. Example Crystallographic Data :

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell volume | 3409.1 ų | |

| R-factor | 0.072 |

Q. What computational methods (e.g., DFT) explain the compound’s electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:

- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity .

- Electrostatic Potential Maps : Negative charge localized on the carboxylic oxygen and thiophene chlorine, guiding electrophilic attack sites .

- NBO Analysis : Hyperconjugation between pyrazole N2 and thiophene π-system stabilizes the structure .

Q. How should researchers address contradictory bioactivity data across studies?

Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) may arise from:

- Structural Analogues : Minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter bioactivity .

- Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines affect compound solubility and uptake .

- Purity : Impurities >5% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (retention time ~8.2 min, C18 column) .

Q. What are the structure-activity relationship (SAR) insights for modifying this compound?

Key SAR trends include:

- Thiophene Substitution : 5-Chloro enhances lipophilicity (logP ~2.8) and membrane permeability vs. unsubstituted thiophene (logP ~2.1) .

- Pyrazole Methyl Group : The 1-methyl group reduces metabolic oxidation compared to bulkier substituents .

- Carboxylic Acid : Essential for hydrogen bonding with target enzymes (e.g., COX-2). Esterification abolishes activity .

Q. What advanced analytical techniques validate compound stability under experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.